molecular formula C9H10ClN3O2 B14093279 Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate

Cat. No.: B14093279
M. Wt: 227.65 g/mol
InChI Key: BKCAGXSNWMMTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate is a chemical compound with the molecular formula C₉H₁₀ClN₃O₂ and a molecular weight of 227.65 g/mol . It is characterized by the presence of an ethyl ester group, an amino group, and a chloropyrimidine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate typically involves the reaction of ethyl acrylate with 4-amino-6-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino and chloropyrimidine groups are likely to play a key role in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate can be compared with other similar compounds, such as:

The uniqueness of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCAGXSNWMMTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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